molecular formula C6H6ClNO2S B3318564 5-chloro-2-(methylsulfonyl)Pyridine CAS No. 100560-78-9

5-chloro-2-(methylsulfonyl)Pyridine

Cat. No.: B3318564
CAS No.: 100560-78-9
M. Wt: 191.64 g/mol
InChI Key: IAEFZHZLAXDYJC-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in the scientific community due to its various potential applications. This compound is characterized by the presence of a chlorine atom at the 5-position and a methylsulfonyl group at the 2-position of the pyridine ring. Its molecular formula is C6H6ClNO2S, and it has a molecular weight of 191.64 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfonyl)pyridine typically involves the chlorination of 2-(methylsulfonyl)pyridine. One common method includes the reaction of 2-(methylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to ensure the selective chlorination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include 5-amino-2-(methylsulfonyl)pyridine, 5-thio-2-(methylsulfonyl)pyridine, and 5-alkoxy-2-(methylsulfonyl)pyridine.

    Oxidation and Reduction: Products include this compound sulfone and 5-chloro-2-(methylsulfanyl)pyridine.

Scientific Research Applications

5-chloro-2-(methylsulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The chlorine atom and the methylsulfonyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(chloromethyl)pyridine: Similar in structure but with a chloromethyl group instead of a methylsulfonyl group.

    5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

5-chloro-2-(methylsulfonyl)pyridine is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEFZHZLAXDYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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